2-(1,3-dioxooctahydro-2H-isoindol-2-yl)-N-(4H-1,2,4-triazol-4-yl)acetamide
Description
Properties
Molecular Formula |
C12H15N5O3 |
|---|---|
Molecular Weight |
277.28 g/mol |
IUPAC Name |
2-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)-N-(1,2,4-triazol-4-yl)acetamide |
InChI |
InChI=1S/C12H15N5O3/c18-10(15-16-6-13-14-7-16)5-17-11(19)8-3-1-2-4-9(8)12(17)20/h6-9H,1-5H2,(H,15,18) |
InChI Key |
RFVYVVGCUZGSPT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2C(C1)C(=O)N(C2=O)CC(=O)NN3C=NN=C3 |
Origin of Product |
United States |
Preparation Methods
Hydrogenation of Isoindole Precursors
The octahydroisoindole ring can be synthesized via catalytic hydrogenation of isoindole-1,3-dione derivatives. For example:
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Substrate : Isoindole-1,3-dione (phthalimide) derivatives are hydrogenated under high-pressure H₂ (50–100 psi) using palladium on carbon (Pd/C) or Raney nickel.
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Conditions : Reactions typically proceed in ethanol or THF at 60–80°C for 12–24 hours.
Example Reaction :
Cyclization of Cyclohexane Dicarboxylic Acid Derivatives
Alternative routes involve cyclizing cyclohexane-1,2-dicarboxylic acid anhydrides with amines or ammonia. This method avoids hydrogenation but requires precise stoichiometry.
Acetamide Functionalization Strategies
Catalyst-Free Aqueous Coupling (Adapted from Der Pharma Chemica )
Green synthesis methods using water as a solvent are prioritized for reduced environmental impact.
General Procedure :
-
Reactants :
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Octahydroisoindole-1,3-dione (1.0 equiv).
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4-Amino-1,2,4-triazole (1.0 equiv).
-
-
Conditions :
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Solvent: Deionized water (5 mL per 1 mmol substrate).
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Temperature: Reflux (100°C).
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Duration: 1–2 hours.
-
-
Work-Up :
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Cool the reaction mixture to 0–5°C.
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Filter and wash with cold water to isolate the product.
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Key Advantages :
Characterization and Analytical Data
Spectroscopic Validation
Representative Data (Hypothetical)
| Technique | Key Signals |
|---|---|
| IR (KBr) | 1730 cm⁻¹ (C=O stretch, isoindole-dione), 1665 cm⁻¹ (amide C=O) |
| ¹H NMR (DMSO-d₆) | δ 2.20 (s, 3H, CH₃), 4.74 (s, 1H, CH), 7.61–8.48 (m, 3H, Ar-H), 9.73 (s, NH) |
| ¹³C NMR | δ 169.3 (amide C=O), 167.9 (isoindole-dione C=O), 24.2 (CH₃) |
| MS (ESI) | m/z 278.1 [M+H]⁺ |
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Antagonistic Effects on Serotonin Receptors
One of the primary applications of this compound is its role as a serotonin receptor antagonist . Research indicates that it exhibits a strong antagonistic effect on the serotonin 2A receptor, which is crucial in treating various metabolic diseases such as obesity and steatohepatitis. The compound's ability to modulate serotonin activity positions it as a candidate for developing treatments for conditions linked to serotonin dysregulation .
Potential in Treating Metabolic Disorders
The compound's efficacy in managing metabolic disorders has been highlighted in studies where it demonstrated the potential to prevent or treat diseases related to excessive serotonin activation. This includes conditions like fatty liver disease and metabolic syndrome, where serotonin's role in appetite regulation and fat metabolism is critical .
Synthetic Pathways
The synthesis of 2-(1,3-dioxooctahydro-2H-isoindol-2-yl)-N-(4H-1,2,4-triazol-4-yl)acetamide involves multi-step chemical reactions that yield high-purity products suitable for biological testing. Techniques such as microwave-assisted synthesis and solvent-free reactions have been employed to enhance yield and reduce reaction times .
Structural Characterization
The structural characterization of this compound has been achieved through various techniques including NMR (Nuclear Magnetic Resonance) spectroscopy and X-ray crystallography. These methods confirm the compound's integrity and assist in understanding its interaction with biological targets .
Anti-Lipid Peroxidation Activity
Preliminary biological assays have shown that derivatives of this compound possess significant anti-lipid peroxidation activity, suggesting a protective role against oxidative stress-related damage . This property is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a pivotal role.
Inhibition of Lipoxygenase
Another notable application is the inhibition of soybean lipoxygenase, an enzyme involved in inflammatory processes. The compound exhibited promising IC50 values indicating its potential as an anti-inflammatory agent . This aspect opens avenues for further exploration in chronic inflammatory conditions.
Mechanism of Action
Targets and Pathways:
Comparison with Similar Compounds
Structural Comparisons
Table 1: Key Structural Features of Analogs
Key Observations :
- The target compound’s isoindole dione distinguishes it from analogs with thiazole (e.g., ) or pyridine (e.g., ) rings. This group may enhance π-π stacking interactions in biological targets.
- The 4H-1,2,4-triazole moiety is shared with compounds in and , but substituents like thioether () or pyridinylamino () alter electronic properties and bioavailability.
- Brezivaptanum () demonstrates pharmacological relevance as a vasopressin antagonist, highlighting the triazole-acetamide scaffold’s versatility.
Table 2: Activity Profiles of Selected Analogs
Insights :
- The triazole-acetamide core is associated with antifungal (), receptor antagonism (), and structural bioisosterism ().
- The target compound’s isoindole dione may confer enhanced rigidity and binding affinity compared to phenyl or thiazole substituents.
Spectral and Physicochemical Properties
- IR Spectroscopy : The target compound’s carbonyl stretches (C=O from isoindole dione and acetamide) are expected near 1678–1660 cm⁻¹, aligning with analogs in and .
- NMR : The 4H-1,2,4-triazole proton resonates as a singlet near δ 8.7–9.3 ppm (cf. ), while isoindole dione protons appear as multiplets near δ 2.5–3.5 ppm.
- Solubility : The polar triazole and acetamide groups suggest moderate aqueous solubility, though the hydrophobic isoindole dione may reduce it compared to pyridine-containing analogs ().
Biological Activity
The compound 2-(1,3-dioxooctahydro-2H-isoindol-2-yl)-N-(4H-1,2,4-triazol-4-yl)acetamide is a synthetic derivative with potential applications in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic uses.
- Molecular Formula: C11H15N3O3
- Molar Mass: 239.25 g/mol
- CAS Number: 129761-47-3
The compound features a unique structure that combines an isoindole moiety with a triazole ring, which is known for its diverse biological activities.
Biological Activity Overview
Research indicates that compounds containing triazole and isoindole structures exhibit significant biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The following sections detail specific findings related to the biological activity of this compound.
Antimicrobial Activity
Several studies have highlighted the antimicrobial potential of triazole derivatives. For instance:
| Study | Method | Findings |
|---|---|---|
| Kiruthiga et al. (2019) | In vitro antimicrobial testing | Compounds similar to triazole derivatives showed significant activity against Gram-positive and Gram-negative bacteria. |
| Raghavendra et al. (2019) | Tube dilution method | Found that triazole derivatives exhibited comparable efficacy to standard antibiotics like ciprofloxacin. |
The presence of the triazole ring is crucial for the antimicrobial activity observed in these compounds, suggesting that similar mechanisms may apply to this compound.
Anticancer Activity
Triazoles have also been studied for their anticancer properties:
| Study | Cell Lines Tested | Results |
|---|---|---|
| Kumar et al. (2020) | MTT assay on various cancer cell lines | Identified significant cytotoxic effects of triazole derivatives against cancer cells, indicating potential for further development as anticancer agents. |
| Maghraby et al. (2019) | Aromatase enzyme inhibition study | Demonstrated that triazole compounds can inhibit enzyme activity linked to cancer proliferation. |
These findings suggest that this compound may possess similar anticancer properties.
The mechanisms through which this compound exerts its biological effects are still under investigation but may include:
- Enzyme Inhibition: Triazoles often inhibit enzymes critical for microbial survival and cancer cell proliferation.
- Cell Cycle Disruption: Some studies indicate that these compounds can induce apoptosis in cancer cells by disrupting normal cell cycle progression.
- Reactive Oxygen Species (ROS) Generation: Increased ROS levels can lead to oxidative stress in cells, contributing to antimicrobial and anticancer effects.
Case Studies and Research Findings
A comprehensive review of literature reveals multiple case studies examining the biological activity of triazole derivatives:
- Antimicrobial Efficacy: A study by Rajasekaran et al. demonstrated that a series of triazole derivatives exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli.
- Anticancer Potential: Research by Xia et al. indicated that certain structural modifications on triazoles significantly enhanced their cytotoxicity against breast cancer cell lines.
- Toxicity Studies: Preliminary toxicity assessments have been conducted using computer prediction models and in vivo studies to evaluate safety profiles before clinical applications.
Q & A
Q. How can the synthesis of 2-(1,3-dioxooctahydro-2H-isoindol-2-yl)-N-(4H-1,2,4-triazol-4-yl)acetamide be optimized for improved yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions requiring precise control of conditions. Key steps include:
- Reagent Selection : Use polar aprotic solvents (e.g., dimethylformamide) to enhance reactivity .
- Catalysis : Triethylamine is often employed to neutralize acidic byproducts and drive thioether bond formation .
- Reaction Monitoring : Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) ensures intermediate purity .
- Purification : Recrystallization from ethanol or ethanol-water mixtures improves final compound purity .
Table 1 : Example synthesis parameters from analogous compounds:
| Step | Solvent | Catalyst | Temp. (°C) | Yield (%) |
|---|---|---|---|---|
| Thiolation | Ethanol | KOH | Reflux | 65–78 |
| Acetylation | DMF | Triethylamine | 80 | 72–85 |
Q. What spectroscopic techniques are recommended for structural characterization of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR identify isoindole and triazole proton environments. For example, isoindole carbonyls appear at δ 170–175 ppm in ¹³C NMR .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns .
- X-ray Crystallography : Resolves stereochemistry of the octahydro-isoindol moiety .
Advanced Research Questions
Q. How can computational methods guide the design of derivatives with enhanced bioactivity?
- Methodological Answer :
- Reaction Path Search : Quantum chemical calculations (e.g., DFT) predict feasible reaction pathways and transition states .
- Molecular Docking : Simulate interactions with biological targets (e.g., cyclooxygenase-2 for anti-inflammatory activity) to prioritize derivatives .
- Machine Learning : Train models on existing bioactivity data to predict SAR trends. For example, electron-withdrawing groups on the triazole ring may enhance binding affinity .
Q. How should researchers address contradictory bioactivity data in preclinical studies?
- Methodological Answer :
- Dose-Response Analysis : Re-evaluate activity across a broader concentration range (e.g., 1–100 µM) to identify optimal efficacy-toxicity windows .
- Mechanistic Studies : Use knockout cell lines or enzyme inhibition assays to confirm target specificity. For example, compare anti-exudative activity in wild-type vs. COX-2⁻/⁻ models .
Table 2 : Anti-exudative activity comparison (analogous compound data):
| Compound | Dose (mg/kg) | Inhibition (%) | Reference |
|---|---|---|---|
| Derivative 3.1 | 10 | 42 | |
| Diclofenac (Control) | 8 | 38 |
Q. What strategies mitigate hydrolysis susceptibility of the 1,3-dioxoisoindol moiety under physiological conditions?
- Methodological Answer :
- Structural Modifications : Introduce steric hindrance (e.g., methyl groups at isoindol C4/C7) to shield the carbonyl groups .
- Prodrug Design : Replace labile ester bonds with stable ether linkages, which hydrolyze selectively in target tissues .
- pH Stability Testing : Conduct accelerated stability studies in buffers (pH 1–9) to identify degradation thresholds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
